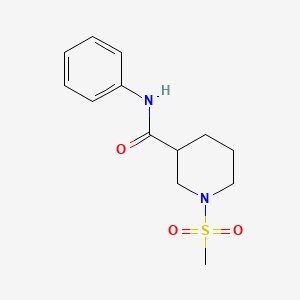![molecular formula C21H20ClN5O3 B2532208 (3-(2-クロロフェニル)-5-メチルイソキサゾール-4-イル)(2-モルホリノ-5H-ピロロ[3,4-d]ピリミジン-6(7H)-イル)メタノン CAS No. 2034370-07-3](/img/structure/B2532208.png)
(3-(2-クロロフェニル)-5-メチルイソキサゾール-4-イル)(2-モルホリノ-5H-ピロロ[3,4-d]ピリミジン-6(7H)-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C21H20ClN5O3 and its molecular weight is 425.87. The purity is usually 95%.
BenchChem offers high-quality (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
a. キナーゼ阻害剤: この化合物のピロロピリミジンコアは、キナーゼ阻害活性を示唆しています。研究者は、がん、炎症、神経変性疾患などの疾患に関与する特定のキナーゼを標的とするキナーゼ阻害剤としての可能性を探求できます。
b. 抗がん剤: 既存の抗がん剤との構造類似性から、この化合物はがん細胞に対する細胞毒性効果について調査することができます。研究者は、その作用機序を探求し、さまざまながんの種類に対する有効性を評価することができます。
c. 抗炎症作用: オキサゾリル-モルホリノの組み合わせは、抗炎症作用をもたらす可能性があります。炎症経路と免疫応答に対するその影響を調査することで、新規の抗炎症薬につながる可能性があります。
有機合成と触媒
この化合物の官能基は、有機合成においてエキサイティングな可能性を提供します。
a. プロト脱ボロン化反応: プロト脱ボロン化は、有機化学における貴重な変換です。 研究者は、この化合物をボロン酸エステル前駆体として使用し、鈴木-宮浦カップリングやその他のクロスカップリング反応を介してC-C結合を形成することを検討することができます .
b. アルケンのヒドロメチル化: この化合物によって可能になるラジカルベースのヒドロメチル化シーケンスは、形式的な反マルコフニコフアルケンヒドロメチル化を可能にします。 この変換は、天然物や医薬品を含む複雑な分子の合成に役立つ可能性があります .
計算化学
この化合物の複雑な構造は、計算化学者にとって興味深い課題を提供します。
a. 量子力学計算: 密度汎関数理論(DFT)計算を実行することで、その電子特性、安定性、反応性に関する洞察を得ることができます。
要約すると、この化合物は、医薬品化学、有機合成、材料科学、計算化学において有望です。 さらなる研究と実験により、これらの多様な分野におけるその可能性が明らかになるでしょう . 🌟
作用機序
Target of Action
The primary target of this compound is Purine Nucleoside Phosphorylase (PNP), an enzyme that plays a crucial role in the purine salvage pathway . PNP is involved in the breakdown of purine nucleosides into bases, which are then reused by the cell. Inhibiting PNP can disrupt this process, leading to a decrease in the availability of purine bases and a potential reduction in DNA and RNA synthesis.
Mode of Action
The compound acts as a competitive inhibitor of PNP . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This results in a decrease in the breakdown of purine nucleosides, leading to a reduction in the availability of purine bases for DNA and RNA synthesis.
Biochemical Pathways
The inhibition of PNP affects the purine salvage pathway, a biochemical pathway that recycles purine nucleosides. This pathway is crucial for the survival of cells, especially those that divide rapidly, such as cancer cells or cells of the immune system . By inhibiting PNP, the compound disrupts this pathway, potentially leading to cell death or a decrease in cell proliferation.
Result of Action
The inhibition of PNP and the subsequent disruption of the purine salvage pathway can lead to a decrease in the availability of purine bases for DNA and RNA synthesis. This can result in cell death or a decrease in cell proliferation, particularly in cells that divide rapidly . Therefore, the compound could potentially be used as a treatment for diseases characterized by rapid cell division, such as cancer or autoimmune diseases.
特性
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-13-18(19(25-30-13)15-4-2-3-5-16(15)22)20(28)27-11-14-10-23-21(24-17(14)12-27)26-6-8-29-9-7-26/h2-5,10H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTQUXURYTWUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2532131.png)
![N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2532132.png)



![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532139.png)

![Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate](/img/structure/B2532141.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2532144.png)

